5-(4-Butoxybenzoyl)-2-methylpyridine
Overview
Description
5-(4-Butoxybenzoyl)-2-methylpyridine: is an organic compound with the molecular formula C17H19NO2 . It is known for its unique structure, which includes a butoxybenzoyl group attached to a methylpyridine ring. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Butoxybenzoyl)-2-methylpyridine typically involves the reaction of 4-butoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Butoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-(4-Butoxybenzoyl)-2-methylpyridine is used as an intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be used in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its ability to interact with specific molecular targets makes it valuable in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules. Its applications extend to the manufacture of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Butoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
- 4-Methoxybenzoyl chloride
- 4-Fluorobenzoyl chloride
- 4-tert-Butylbenzoyl chloride
Comparison: 5-(4-Butoxybenzoyl)-2-methylpyridine is unique due to the presence of both a butoxy group and a methylpyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other benzoyl derivatives. The butoxy group enhances its solubility in organic solvents, while the methylpyridine ring provides additional sites for chemical modification .
Properties
IUPAC Name |
(4-butoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-16-9-7-14(8-10-16)17(19)15-6-5-13(2)18-12-15/h5-10,12H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQCUORULUBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242580 | |
Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-68-5 | |
Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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